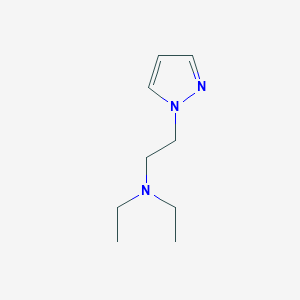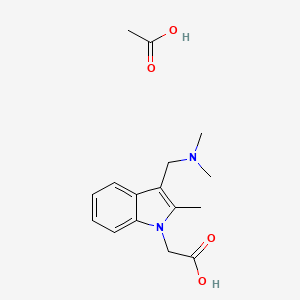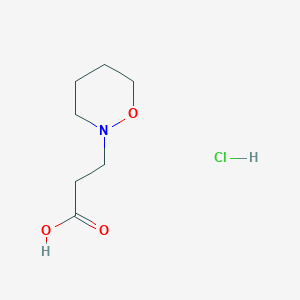
3-フルオロ-2-メトキシベンズアミド
概要
説明
3-Fluoro-2-methoxybenzamide: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position
科学的研究の応用
3-Fluoro-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 3-Fluoro-2-methoxybenzamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the base excision repair (BER) pathway, which is involved in repairing damaged DNA and maintaining genomic stability .
Mode of Action
It is known to interact with its target, poly [adp-ribose] polymerase 1 . The interaction between the compound and its target could lead to changes in the function of the enzyme, potentially affecting DNA repair processes .
Biochemical Pathways
Given its target, it is likely to impact the base excision repair (ber) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from DNA, which could have downstream effects on DNA replication and transcription .
Result of Action
Given its target, it is likely to impact dna repair processes, potentially leading to changes in genomic stability .
生化学分析
Biochemical Properties
3-Fluoro-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with poly (ADP-ribose) polymerase 1, an enzyme involved in DNA repair processes. The compound inhibits the activity of poly (ADP-ribose) polymerase 1, thereby affecting the base excision repair pathway. This interaction is crucial for understanding the compound’s potential as a therapeutic agent in cancer treatment, where inhibition of DNA repair can enhance the efficacy of chemotherapy .
Cellular Effects
3-Fluoro-2-methoxybenzamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the hedgehog signaling pathway, which is essential for cell differentiation and proliferation. By preventing the smoothened protein from entering the primary cilium, 3-Fluoro-2-methoxybenzamide effectively suppresses the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 3-Fluoro-2-methoxybenzamide involves several key interactions at the molecular level. The compound binds to the active site of poly (ADP-ribose) polymerase 1, inhibiting its enzymatic activity. This inhibition prevents the poly(ADP-ribosyl)ation of acceptor proteins involved in chromatin architecture and DNA metabolism. Additionally, 3-Fluoro-2-methoxybenzamide modulates the hedgehog signaling pathway by binding to the smoothened protein, preventing its localization to the primary cilium and subsequent activation of the glioma transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-methoxybenzamide have been observed to change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that 3-Fluoro-2-methoxybenzamide can induce sustained inhibition of cell proliferation and increased apoptosis in cancer cells. These effects are consistent with the compound’s role in inhibiting DNA repair and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methoxybenzamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
3-Fluoro-2-methoxybenzamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s metabolites can interact with various cofactors, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-methoxybenzamide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific tissues. For example, it has been observed to accumulate in tumor tissues, enhancing its therapeutic efficacy. Additionally, the compound’s distribution can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-Fluoro-2-methoxybenzamide plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with poly (ADP-ribose) polymerase 1 and other nuclear proteins involved in DNA repair and chromatin remodeling. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular localization of 3-Fluoro-2-methoxybenzamide is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxybenzamide typically involves the reaction of 3-fluoro-2-methoxybenzoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by the addition of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production methods for 3-Fluoro-2-methoxybenzamide are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions: 3-Fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
類似化合物との比較
3-Methoxybenzamide: Lacks the fluorine substituent, which can affect its chemical reactivity and biological activity.
2-Fluoro-3-methoxybenzamide: The positions of the fluorine and methoxy groups are reversed, leading to different chemical properties.
4-Fluoro-2-methoxybenzamide: The fluorine atom is at the fourth position, which can influence its interactions with other molecules.
Uniqueness: 3-Fluoro-2-methoxybenzamide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-fluoro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGVNFPHEWAMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)
![N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1532153.png)


![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)




![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)



![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
